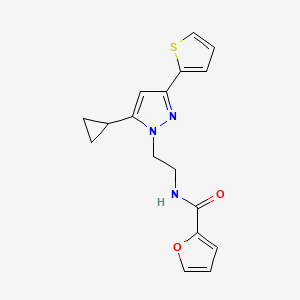

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Beschreibung

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a thiophen-2-yl moiety at position 2. The pyrazole ring is linked via an ethyl chain to a furan-2-carboxamide group. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs highlight the importance of pyrazole, thiophene, and furan motifs in antimicrobial and antiparasitic activities .

Eigenschaften

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c21-17(15-3-1-9-22-15)18-7-8-20-14(12-5-6-12)11-13(19-20)16-4-2-10-23-16/h1-4,9-12H,5-8H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZGYHNTMPNOTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

Furan Ring Formation: The furan ring is formed through a cyclization reaction involving a suitable diene and a dienophile.

Amide Bond Formation: Finally, the furan-2-carboxylic acid is coupled with the pyrazole-thiophene intermediate using a coupling reagent such as EDCI or DCC to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrazole rings.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide, or potassium permanganate under acidic or basic conditions.

Reduction: LAH, NaBH4, or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products Formed

Oxidation: Sulfoxides or sulfones from the thiophene ring, and epoxides or ketones from the furan ring.

Reduction: Alcohols or amines from the reduction of carbonyl or nitro groups.

Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Wissenschaftliche Forschungsanwendungen

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and other bioactive compounds.

Materials Science: Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Wirkmechanismus

The mechanism of action of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Nitro and Thiophene Substituents

Compound 21 (N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide)

- Key Substituents: Nitro (NO₂) at pyrazole position 4, ethyl-thiophene-carbamoyl group.

- Properties: Molecular weight ≈ 278.23 g/mol (C₁₀H₁₀N₄O₄), melting point 297°C, IR peaks for NO₂ (1520 cm⁻¹) and C=O (1680 cm⁻¹) .

- Activity: Demonstrated trypanocidal activity, likely due to the electron-withdrawing nitro group enhancing reactivity .

Comparison :

- The target compound lacks the nitro group but includes a cyclopropyl substituent, which may enhance metabolic stability due to reduced electrophilicity.

Furan Carboxamide Derivatives

N-cyclohexyl-5-nitrofuran-2-carboxamide (22a)

Comparison :

- The target compound’s furan-2-carboxamide lacks a nitro group, likely shifting its mechanism away from redox-mediated toxicity.

- The ethyl-pyrazole linker in the target compound may improve membrane permeability compared to 22a’s cyclohexyl group.

Thiophene-Containing Quinolones

N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl Quinolones

Comparison :

- The target compound’s thiophen-2-yl group may similarly enhance target binding but lacks the quinolone scaffold’s DNA-intercalating properties.

Data Table: Structural and Functional Comparisons

Research Implications and Limitations

- Structural Advantages : The cyclopropyl group in the target compound may confer steric protection against enzymatic degradation compared to ethyl or nitro substituents in analogs .

- Knowledge Gaps: Direct biological data for the target compound are absent; activity must be inferred from structural analogs.

- Synthetic Challenges : The ethyl-pyrazole linker in the target compound requires multi-step synthesis, as seen in ’s method for related pyrazole-acetamides .

Biologische Aktivität

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Characteristics

- Chemical Formula : C17H17N3OS

- Molecular Weight : 343.46 g/mol

- IUPAC Name : N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Structural Representation

The compound features a furan ring connected to a pyrazole moiety, which is further substituted with a cyclopropyl and thiophene group. This unique structure contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide against various cancer cell lines.

Case Studies and Findings

-

Cytotoxicity Assays :

- The compound demonstrated significant cytotoxic effects on human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.

- IC50 values for MCF-7 cells were reported at approximately 0.65 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin.

- Mechanism of Action :

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition Studies :

Enzyme Inhibition

Research indicates that N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide may act as an inhibitor for certain enzymes involved in cancer progression:

- Topoisomerase Inhibition :

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.